molecular formula C17H19NO5S B2771789 (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate CAS No. 1799254-81-1

(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2771789
CAS No.: 1799254-81-1
M. Wt: 349.4
InChI Key: PSFQNPMWEYPJDD-HWKANZROSA-N
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Description

(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound designed for research applications, integrating multiple pharmacologically active motifs into a single hybrid structure. Its molecular architecture features a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold, a group frequently investigated for its role in enhancing biological activity and bioavailability in medicinal chemistry . This core is linked to a pyrrolidine ring via an acryloyl linker, a structural feature common in chalcone derivatives, which are a privileged scaffold in drug discovery known for a wide spectrum of biological activities . The presence of a thioacetate ester attached to the pyrrolidine ring adds a key functional handle for further chemical modification and can influence the compound's interaction with biological targets. Based on its structural components, this compound is of significant interest for researchers in early drug discovery. Its design suggests potential for evaluation in studies related to neurological disorders, given that structurally similar compounds containing the benzo[d][1,3]dioxole moiety have demonstrated potent anticonvulsant properties by acting as small-molecule activators of specific ion channels, such as Nav1.1 . Furthermore, the chalcone-like core of the molecule indicates potential for anti-inflammatory and anticancer research, as chalcone derivatives have been extensively reported to exhibit activity by inhibiting key inflammatory markers like cyclooxygenase-2 (COX-II) and various pathways in cancer cell proliferation . This multi-target potential makes it a valuable candidate for hit-to-lead optimization and mechanistic studies. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a probe for investigating novel biological mechanisms. The product is provided with detailed analytical characterization to ensure research reproducibility. (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-21-17(20)10-24-13-6-7-18(9-13)16(19)5-3-12-2-4-14-15(8-12)23-11-22-14/h2-5,8,13H,6-7,9-11H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFQNPMWEYPJDD-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential biological activity. Its structure features a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological properties. This article aims to provide a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H17N1O4SC_{16}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 335.37 g/mol. Its structure includes:

  • A benzo[d][1,3]dioxole ring system, known for its role in enhancing biological activity.
  • A pyrrolidine ring that contributes to its pharmacological potential.
  • A thioacetate functional group linked to the pyrrolidine, which may influence its reactivity and interaction with biological targets.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₄S
Molecular Weight335.37 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of compounds containing the benzo[d][1,3]dioxole moiety. For instance, research into related compounds has shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • HCT-116 (colorectal cancer) : Similar promising results were observed.

In one study, a derivative of benzo[d][1,3]dioxole exhibited an IC50 value of approximately 16.19 μM against HCT-116 cells, suggesting that modifications to the benzo[d][1,3]dioxole structure can enhance antitumor efficacy .

The biological activity of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate may involve several mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes and cancer progression .
  • Cell Cycle Arrest : Certain compounds have been reported to cause cell cycle arrest at specific phases, leading to reduced cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of related thiazole derivatives that demonstrated selective COX-II inhibition with minimal side effects. These findings suggest that modifications to the core structure can lead to compounds with desirable therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. The incorporation of the pyrrolidine ring enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. For instance, derivatives of this compound have been studied for their effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving mitochondrial dysfunction and oxidative stress .

1.2 Antimicrobial Properties

The thioacetate functional group in (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate has shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

1.3 Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of this compound suggest its potential in treating neurodegenerative disorders. The unique structural features allow it to cross the blood-brain barrier, where it may exert protective effects against neuronal damage induced by oxidative stress and inflammation .

Agricultural Science

2.1 Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Laboratory studies have demonstrated that it effectively controls various weed species without adversely affecting crop yield when applied at appropriate concentrations . This selective herbicidal action is attributed to its structural similarity to natural plant growth regulators.

2.2 Pest Control

In addition to herbicidal properties, (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate has been evaluated for its insecticidal activity. Field trials have indicated that it can reduce pest populations significantly while being safe for beneficial insects, making it a potential candidate for integrated pest management strategies .

Material Science

3.1 Polymer Chemistry

The unique chemical structure of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate allows it to be utilized as a monomer in polymer synthesis. Research has explored its application in creating polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings, adhesives, and composite materials .

3.2 Nanotechnology

In nanotechnology, this compound can be functionalized onto nanoparticles to improve their biocompatibility and targeting capabilities for drug delivery systems. Its ability to interact with biological molecules makes it a suitable candidate for developing targeted therapies in cancer treatment .

Q & A

Q. Q1. What are the critical challenges in synthesizing the pyrrolidine-thioacetate core structure, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic thiol-alkylation and acryloylation. Key challenges include:

  • Stereochemical control : The pyrrolidine ring’s 3D conformation must be preserved during thioether bond formation. Use chiral catalysts (e.g., palladium complexes) and low-temperature conditions to minimize racemization .
  • Side reactions : Competing Michael addition at the acryloyl group may occur. Employ anhydrous solvents (e.g., DMF) and inert atmospheres to suppress nucleophilic attacks .
  • Yield optimization : Monitor intermediates via TLC (Rf analysis) and HPLC (retention time) to isolate pure intermediates. Triethylamine is recommended as a base for deprotonation without inducing ester hydrolysis .

Advanced Synthetic Design

Q. Q2. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity of the benzo[d][1,3]dioxole moiety with targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Focus on π-π stacking and hydrogen-bonding interactions .
  • DFT calculations : Analyze electron density maps (e.g., Gaussian 16 ) to identify reactive sites on the acryloyl group for functionalization. The LUMO of the α,β-unsaturated ketone is critical for nucleophilic additions .
  • Retrosynthetic planning : Tools like ChemAxon or Synthia can propose alternative routes using available building blocks (e.g., substituted pyrrolidines or thioacetates) .

Structural and Stereochemical Analysis

Q. Q3. What advanced techniques confirm the stereochemical integrity of the acryloyl-pyrrolidine moiety?

  • X-ray crystallography : Use Mercury CSD 2.0 to compare experimental crystal structures with Cambridge Structural Database entries. The Materials Module identifies intermolecular interactions (e.g., C=O⋯S hydrogen bonds) that stabilize the (E)-configuration .
  • NMR spectroscopy :
    • NOESY/ROESY : Detect spatial proximity between the pyrrolidine C3-H and thioacetate methyl group to confirm spatial orientation .
    • 13C DEPT-135 : Assign quaternary carbons in the benzo[d][1,3]dioxole ring to validate substitution patterns .
  • VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess (>95%) by comparing experimental and simulated spectra .

Pharmacological Profiling

Q. Q4. How can researchers design assays to evaluate the compound’s bioactivity while minimizing false positives?

  • Target selection : Prioritize enzymes inhibited by benzo[d][1,3]dioxole derivatives (e.g., HDACs, MAP kinases). Use PubChem BioAssay data to benchmark activity .
  • Dose-response curves : Perform IC50/EC50 assays in triplicate, using HEK-293 or HepG2 cells for cytotoxicity baselines. Include positive controls (e.g., SAHA for HDAC inhibition) .
  • Off-target screening : Utilize CEREP panels to assess selectivity against GPCRs or ion channels .

Contradictory Data Resolution

Q. Q5. How to resolve discrepancies between computational predictions and experimental bioactivity results?

  • Validate force fields : Re-run MD simulations (e.g., AMBER ) with adjusted partial charges for the thioacetate group, which may exhibit unusual polarization .
  • Experimental replicates : Conduct SPR (Surface Plasmon Resonance) to measure binding kinetics independently. A low KD (<1 μM) confirms high affinity despite computational outliers .
  • Meta-analysis : Cross-reference with structurally analogous compounds (e.g., Ethyl 2-((4-(4-fluorophenyl)-5-...triazol-3-yl)thio)acetate ) to identify conserved pharmacophores .

Stability and Degradation Studies

Q. Q6. What methodologies assess hydrolytic stability of the methyl ester under physiological conditions?

  • pH-rate profiling : Incubate the compound in PBS buffers (pH 2.0–7.4) at 37°C. Monitor ester hydrolysis via LC-MS/MS (loss of m/z 59 [COOCH3]) .
  • Forced degradation : Expose to UV light (254 nm) and analyze photoproducts (e.g., thiyl radicals) via EPR spectroscopy .
  • Accelerated stability : Store at 40°C/75% RH for 4 weeks. Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting shelf life .

Green Chemistry Considerations

Q. Q7. How can solvent-free or catalytic methods improve the sustainability of the synthesis?

  • Ball-milling : Mechanochemical synthesis of the pyrrolidine intermediate reduces DMF usage by 70% .
  • Photoredox catalysis : Use Ru(bpy)3Cl2 under blue LED light to accelerate thioether bond formation without toxic bases .
  • Continuous flow reactors : Achieve 90% conversion in <10 minutes via precise temperature control (ΔT ±1°C), minimizing side products .

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